N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide
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Overview
Description
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide is a complex organic compound with a unique structure that combines a thiazole ring with a nitrophenyl group and an ethyl glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced through nitration reactions, and the ethyl glycinamide moiety is added via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: A compound with a similar nitrophenyl group but different functional groups.
N-[2-(4-nitrophenyl)ethyl]thiourea: Another compound with a nitrophenyl group and a thiourea moiety.
Uniqueness
N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide is unique due to its combination of a thiazole ring, nitrophenyl group, and ethyl glycinamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
91402-01-6 |
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Molecular Formula |
C13H14N4O3S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
2-(ethylamino)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H14N4O3S/c1-2-14-7-12(18)16-13-15-11(8-21-13)9-3-5-10(6-4-9)17(19)20/h3-6,8,14H,2,7H2,1H3,(H,15,16,18) |
InChI Key |
RMVROMHACZTVDX-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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